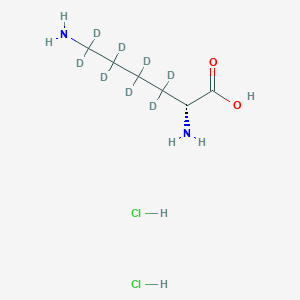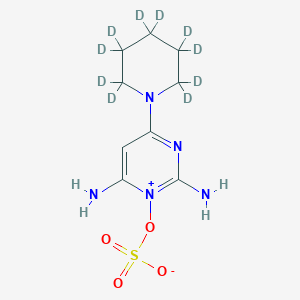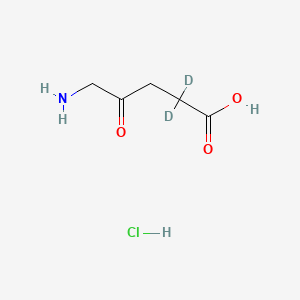
5-Aminolevulinic acid-d2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminolevulinic acid-d2 (hydrochloride) is a deuterated form of 5-Aminolevulinic acid (hydrochloride). It is an intermediate in the biosynthesis of heme, a crucial component in various biological processes. This compound is used in photodynamic therapy and as a precursor in the synthesis of tetrapyrrole compounds such as chlorophyll and vitamin B12 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The chemical synthesis of 5-Aminolevulinic acid-d2 (hydrochloride) involves the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase with pyridoxal phosphate as a co-factor Another method, the C5 pathway, involves three enzymes: glutamyl-tRNA synthetase, glutamyl-tRNA reductase, and glutamate-1-semialdehyde aminotransferase .
Industrial Production Methods
Industrial production of 5-Aminolevulinic acid-d2 (hydrochloride) often employs biotechnological methods due to the complexity and low yield of chemical synthesis. Engineered microorganisms such as Corynebacterium glutamicum are used to produce high levels of 5-Aminolevulinic acid from renewable bioresources . This method is more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Aminolevulinic acid-d2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion to protoporphyrin IX, a photosensitizer used in photodynamic therapy.
Reduction: Formation of heme, an essential component in hemoglobin and other heme-containing proteins.
Substitution: Reactions with other compounds to form derivatives used in medical and industrial applications.
Common Reagents and Conditions
Common reagents used in these reactions include pyridoxal phosphate, succinyl-CoA, and glycine . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity.
Major Products
The major products formed from these reactions include protoporphyrin IX, heme, and various tetrapyrrole compounds .
Scientific Research Applications
5-Aminolevulinic acid-d2 (hydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
5-Aminolevulinic acid-d2 (hydrochloride) exerts its effects by being converted into protoporphyrin IX, a photosensitizer that accumulates in tumor tissues. Upon exposure to light of a specific wavelength, protoporphyrin IX produces reactive oxygen species that cause cell damage and death . This mechanism is utilized in photodynamic therapy for cancer treatment. The compound also plays a crucial role in the biosynthesis of heme, which is essential for oxygen transport and various enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
5-Aminolevulinic acid (hydrochloride): The non-deuterated form of the compound, used in similar applications.
Methyl aminolevulinate: Another photosensitizer used in photodynamic therapy.
Protoporphyrin IX: The direct product of 5-Aminolevulinic acid, used in photodynamic diagnosis and therapy.
Uniqueness
5-Aminolevulinic acid-d2 (hydrochloride) is unique due to its deuterated nature, which can provide insights into the metabolic pathways and mechanisms of action through isotopic labeling studies. This makes it a valuable tool in both research and clinical applications .
Properties
Molecular Formula |
C5H10ClNO3 |
|---|---|
Molecular Weight |
169.60 g/mol |
IUPAC Name |
5-amino-2,2-dideuterio-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i2D2; |
InChI Key |
ZLHFONARZHCSET-IYPYQTRPSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)CN)C(=O)O.Cl |
Canonical SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)

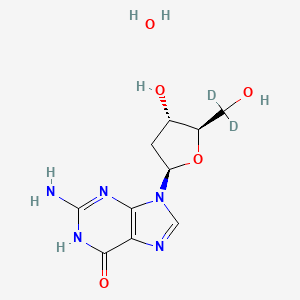

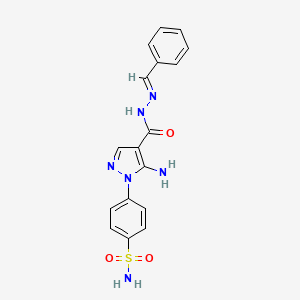
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)
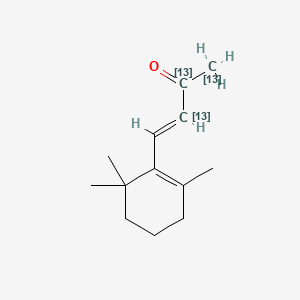


![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
